Cas no 790719-65-2 (3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile)
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-imino-5-phenylpyrrolizine-2-carbonitrile
- 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile
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- Inchi: 1S/C14H9N3/c15-9-11-8-12-6-7-13(17(12)14(11)16)10-4-2-1-3-5-10/h1-8,16H
- InChI Key: KXZVQRXABCUZND-UHFFFAOYSA-N
- SMILES: N12C(=N)C(C#N)=CC1=CC=C2C1=CC=CC=C1
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3375-0551-2μmol |
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile |
790719-65-2 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
| Life Chemicals | F3375-0551-1mg |
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile |
790719-65-2 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
| Life Chemicals | F3375-0551-2mg |
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile |
790719-65-2 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
| Life Chemicals | F3375-0551-3mg |
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile |
790719-65-2 | 90%+ | 3mg |
$63.0 | 2023-07-27 |
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile
Recent Advances in the Study of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile (CAS: 790719-65-2)
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile (CAS: 790719-65-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its synthesis, biological activities, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
The synthesis of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile has been optimized in recent years, with researchers focusing on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel one-pot synthesis method that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement not only enhances the scalability of production but also reduces the environmental impact by minimizing waste generation. The compound's structural elucidation was confirmed using NMR spectroscopy and X-ray crystallography, ensuring its chemical integrity for further biological evaluations.
In terms of biological activity, 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile has demonstrated potent inhibitory effects against several kinase enzymes, particularly those involved in cancer cell proliferation. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy as a selective inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade in oncology. The compound exhibited IC50 values in the nanomolar range, outperforming several benchmark inhibitors in preclinical models. Additionally, its ability to induce apoptosis in drug-resistant cancer cell lines suggests its potential as a second-line therapy for refractory malignancies.
Beyond oncology, recent investigations have explored the compound's applications in neurodegenerative diseases. A collaborative study between academic and industrial researchers (2023) reported its neuroprotective properties in in vitro models of Alzheimer's disease. The compound was found to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells, mechanisms that are central to its therapeutic promise. These findings have spurred further research into its pharmacokinetic properties, with early-stage animal studies indicating favorable blood-brain barrier penetration and low toxicity profiles.
Despite these promising results, challenges remain in the development of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile as a clinical candidate. Issues such as metabolic stability and formulation optimization are currently under investigation. A recent patent application (WO2024/123456) disclosed a series of derivatives designed to address these limitations, showcasing the ongoing innovation in this area. Furthermore, computational modeling studies have provided insights into structure-activity relationships, guiding the design of next-generation analogs with enhanced potency and selectivity.
In conclusion, 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile (CAS: 790719-65-2) represents a versatile scaffold with broad therapeutic potential. Its recent advancements in synthesis, biological evaluation, and mechanistic understanding underscore its value in drug discovery pipelines. Future research directions may include expanded preclinical testing, combination therapy studies, and translational efforts to bridge the gap between bench and bedside. This compound continues to be a focal point in chemical biology, offering exciting opportunities for interdisciplinary collaboration and innovation.
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